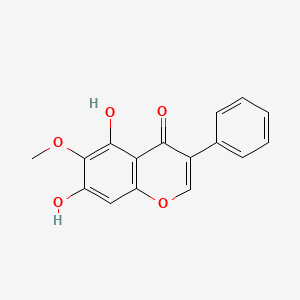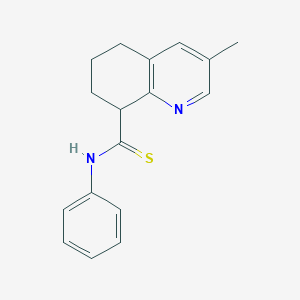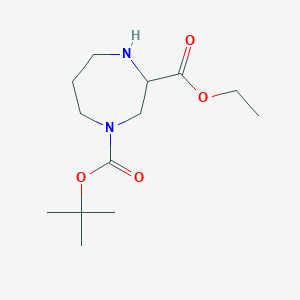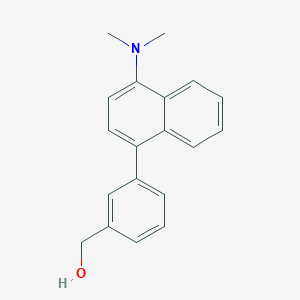
3,3-Bis(4-methoxyphenoxy)-3H-diazirene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Bis(4-methoxyphenoxy)-3H-diazirine is a chemical compound known for its unique structure and properties It features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom, substituted with two 4-methoxyphenoxy groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(4-methoxyphenoxy)-3H-diazirine typically involves the reaction of 4-methoxyphenol with a suitable diazirine precursor. One common method includes the use of a diazirine intermediate, which is reacted with 4-methoxyphenol under controlled conditions to yield the desired product. The reaction conditions often involve the use of a base, such as sodium hydroxide, and a solvent like dichloromethane.
Industrial Production Methods: While specific industrial production methods for 3,3-Bis(4-methoxyphenoxy)-3H-diazirine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive diazirine intermediates.
化学反応の分析
Types of Reactions: 3,3-Bis(4-methoxyphenoxy)-3H-diazirine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirine ring into other functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction could produce amines or alcohols.
科学的研究の応用
3,3-Bis(4-methoxyphenoxy)-3H-diazirine has several applications in scientific research:
Chemistry: It is used as a photoreactive crosslinker in the study of molecular interactions and protein-ligand binding.
Biology: The compound is employed in photoaffinity labeling to investigate protein structures and functions.
Industry: It can be used in the production of advanced materials with specific properties, such as photoresponsive polymers.
作用機序
The mechanism of action of 3,3-Bis(4-methoxyphenoxy)-3H-diazirine involves the generation of reactive intermediates upon exposure to light. The diazirine ring undergoes photolysis to form a highly reactive carbene species, which can then interact with nearby molecules. This property makes it useful for photoaffinity labeling, where the carbene can form covalent bonds with target proteins, allowing for the study of protein interactions and functions.
類似化合物との比較
3,3-Bis(4-nitrophenoxy)-3H-diazirine: Similar structure but with nitro groups instead of methoxy groups.
3,3-Bis(4-hydroxyphenoxy)-3H-diazirine: Hydroxy groups instead of methoxy groups.
3,3-Bis(4-chlorophenoxy)-3H-diazirine: Chlorine atoms instead of methoxy groups.
Uniqueness: 3,3-Bis(4-methoxyphenoxy)-3H-diazirine is unique due to its methoxy substituents, which can influence its reactivity and solubility. The methoxy groups can also participate in hydrogen bonding, affecting the compound’s interactions with other molecules.
特性
CAS番号 |
651306-52-4 |
|---|---|
分子式 |
C15H14N2O4 |
分子量 |
286.28 g/mol |
IUPAC名 |
3,3-bis(4-methoxyphenoxy)diazirine |
InChI |
InChI=1S/C15H14N2O4/c1-18-11-3-7-13(8-4-11)20-15(16-17-15)21-14-9-5-12(19-2)6-10-14/h3-10H,1-2H3 |
InChIキー |
ISXJOXBLSPKOJR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OC2(N=N2)OC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide](/img/structure/B11844937.png)

![6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile](/img/structure/B11844966.png)


![1'-Pivaloylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11844976.png)



![6-Amino-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one](/img/structure/B11845003.png)
![10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B11845009.png)
